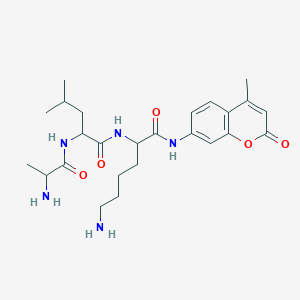

D-Ala-Leu-Lys-7-Amido-4-Methylcumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

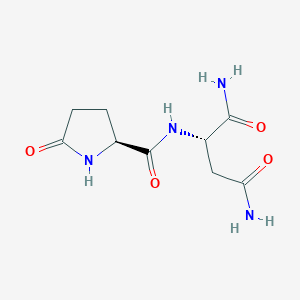

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide is a useful research compound. Its molecular formula is C25H37N5O5 and its molecular weight is 487.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzymkinetik und Hemmungsstudien

D-Ala-Leu-Lys-7-Amido-4-Methylcumarin: wird häufig in der Enzymkinetik eingesetzt, um die Aktivität proteolytischer Enzyme wie Plasmin zu untersuchen . Forscher verwenden dieses fluorogene Substrat, um die Enzymaktivität zu messen, indem sie die bei der enzymatischen Spaltung freigesetzte Fluoreszenz quantifizieren.

Arzneimittelentwicklung und Pharmakokinetik

In der Arzneimittelentwicklung dient diese Verbindung als Substrat, um die Wirksamkeit potenzieller Inhibitoren von Proteasen zu bewerten, die oft Ziele für therapeutische Interventionen sind . Die Pharmakokinetik dieser Wechselwirkungen kann durch die Überwachung der zeitlichen Veränderungen der Fluoreszenzintensität untersucht werden.

Diagnostische Tests

Diagnostische Tests verwenden This compound, um Protease-Spiegel in biologischen Proben nachzuweisen und zu quantifizieren. Dies ist besonders nützlich bei der Diagnose von Krankheiten, die mit einer abnormalen Proteaseaktivität verbunden sind .

Krebsforschung

Die Verbindung spielt in der Krebsforschung eine wichtige Rolle bei der Untersuchung der Rolle von Proteasen bei der Tumorprogression und Metastasierung. Sie trägt zum Verständnis bei, wie Krebszellen ihre Mikroumgebung durch proteolytische Aktivität umgestalten .

Zellsignalgebung und -regulation

This compound: hilft bei der Erforschung von Zellsignalwegen, an denen Proteasen beteiligt sind. Mithilfe dieses Substrats können Forscher untersuchen, wie Proteasen verschiedene zelluläre Prozesse regulieren .

Angiogenesestudien

Die Verbindung wird in Angiogenesestudien verwendet, um den Prozess der Neubildung von Blutgefäßen zu verstehen. Sie ist besonders relevant im Zusammenhang mit Wundheilung und der Entwicklung von Gefäßkrankheiten .

Neurologische Erkrankungen

In der neurologischen Forschung wird das Substrat eingesetzt, um Proteasen zu untersuchen, die an neurodegenerativen Erkrankungen beteiligt sind. Es hilft bei der Identifizierung potenzieller Biomarker und therapeutischer Ziele für Erkrankungen wie Alzheimer-Krankheit .

Immunologie und Entzündung

This compound: wird auch in immunologischen Studien eingesetzt, um die Rolle von Proteasen bei Entzündungen und der Immunantwort zu untersuchen. Diese Forschung kann zu neuen Behandlungen für Autoimmunerkrankungen führen .

Wirkmechanismus

Target of Action

The primary target of D-Ala-Leu-Lys-7-amido-4-methylcoumarin is the enzyme plasmin . Plasmin is a serine protease that plays a vital role in fibrinolysis, the process that breaks down fibrin clots. It is also involved in wound healing and tissue remodeling .

Mode of Action

D-Ala-Leu-Lys-7-amido-4-methylcoumarin acts as a fluorogenic substrate for plasmin . When cleaved by plasmin, it releases a strongly fluorescent compound, 7-amino-4-methylcoumarin . This fluorescence can be easily detected with an excitation/emission of 350/430nm , providing a convenient way to measure plasmin activity.

Biochemical Pathways

The compound is involved in the fibrinolytic system, specifically in the activation of plasminogen to plasmin . This process is crucial for the dissolution of blood clots and maintenance of vascular patency. The fluorescence emitted upon cleavage provides a measure of plasmin activity, and thus, an indirect measure of fibrinolytic activity.

Pharmacokinetics

Its solubility in water suggests it could be administered intravenously or orally, although the exact route would depend on the specific application and formulation.

Result of Action

The cleavage of D-Ala-Leu-Lys-7-amido-4-methylcoumarin by plasmin results in the release of a fluorescent compound . This fluorescence can be quantified to measure the activity of plasmin and, by extension, the status of the fibrinolytic system. This could be particularly useful in clinical settings for diagnosing and monitoring conditions related to blood clotting and wound healing.

Biochemische Analyse

Biochemical Properties

D-Ala-Leu-Lys-7-amido-4-methylcoumarin plays a crucial role in biochemical reactions as a fluorogenic substrate. It interacts with enzymes such as plasmin, a serine protease involved in the breakdown of fibrin in blood clots . When plasmin cleaves D-Ala-Leu-Lys-7-amido-4-methylcoumarin, it releases a fluorescent product, 7-amino-4-methylcoumarin, which can be easily detected and quantified. This interaction allows researchers to measure plasmin activity and study its role in various physiological and pathological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Ala-Leu-Lys-7-amido-4-methylcoumarin can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over time if not properly stored . Long-term studies have shown that the fluorescent product, 7-amino-4-methylcoumarin, remains stable and can be reliably detected in various assays, making it a valuable tool for continuous monitoring of enzyme activity.

Eigenschaften

IUPAC Name |

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O5/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYIXLQAMONDNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392201 |

Source

|

| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104881-72-3 |

Source

|

| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is H-D-Ala-Leu-Lys-AMC used in the study of TviCATL?

A1: H-D-Ala-Leu-Lys-AMC is a fluorogenic substrate commonly used to assess the activity of cysteine proteases like TviCATL. [] When TviCATL cleaves the peptide bond within H-D-Ala-Leu-Lys-AMC, the AMC (7-amino-4-methylcoumarin) moiety is released. This release generates a measurable fluorescent signal, enabling researchers to quantify TviCATL enzymatic activity. []

Q2: What does the research on TviCATL and H-D-Ala-Leu-Lys-AMC tell us about potential drug or diagnostic targets?

A2: The research demonstrates that TviCATL is a potential chemotherapeutic and diagnostic target for African animal trypanosomiasis. [] By understanding how TviCATL interacts with substrates like H-D-Ala-Leu-Lys-AMC, researchers can develop specific inhibitors that could potentially block the protease's function in the parasite. These inhibitors could serve as new drugs to combat T. vivax infections. Additionally, detecting TviCATL itself, potentially through its interaction with specific antibodies, could lead to new diagnostic tools for identifying active infections. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)